molecular formula C6H9N3O2 B3058985 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid CAS No. 933710-33-9

3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid

Cat. No.: B3058985
CAS No.: 933710-33-9
M. Wt: 155.15 g/mol
InChI Key: VZTGISIKQXYKIJ-UHFFFAOYSA-N
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Description

3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid is a heterocyclic compound containing a triazole ring. Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry

Scientific Research Applications

3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The precise mechanism of action for this compound depends on its intended use. Researchers have explored its interactions with biological targets, such as enzymes or receptors. For instance, some derivatives of triazoles exhibit antifungal , antibacterial , or anticancer properties . Understanding the specific targets and pathways involved is crucial for therapeutic applications.

Preparation Methods

The synthesis of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method includes the use of amidoguanidines or N-cyanoimidates with hydrazine . Industrial production methods often employ microwave irradiation to enhance reaction rates and yields .

Chemical Reactions Analysis

3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acetonitrile as a solvent and elevated temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Properties

IUPAC Name

3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-4-7-5(9-8-4)2-3-6(10)11/h2-3H2,1H3,(H,10,11)(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTGISIKQXYKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651050
Record name 3-(5-Methyl-1H-1,2,4-triazol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933710-33-9
Record name 3-(5-Methyl-1H-1,2,4-triazol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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